7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
Overview
Description
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid is a chemical compound that features a chlorosulfonyl group attached to an indene carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the chlorosulfonation of 2,3-dihydro-1H-indene-5-carboxylic acid. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the chlorosulfonating agent. The reaction conditions generally include maintaining a controlled temperature and using an inert solvent to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functionalities into target molecules .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonic Acid (ClSO3H): A strong acid and chlorosulfonating agent used in similar reactions.
Chlorosulfonyl Isocyanate (ClSO2NCO): Another chlorosulfonyl-containing compound used in organic synthesis.
Uniqueness
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its indene backbone, which imparts specific chemical properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
7-chlorosulfonyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAURUXLBQZWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183437-92-4 | |
Record name | 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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